

The Solubility Profile of Ciprofloxacin Hydrochloride Monohydrate: A Technical Guide

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Compound of Interest

Compound Name: *Ciprofloxacin hydrochloride monohydrate*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility profile of **ciprofloxacin hydrochloride monohydrate** in various solvents. The information presented herein is critical for understanding the physicochemical properties of this widely used broad-spectrum fluoroquinolone antibiotic, aiding in formulation development, analytical method design, and biopharmaceutical research.

Quantitative Solubility Data

The solubility of **ciprofloxacin hydrochloride monohydrate** is highly dependent on the solvent, temperature, and pH of the medium. The following tables summarize the quantitative solubility data compiled from various scientific sources.

Table 1: Solubility in Aqueous and Organic Solvents

Solvent	Temperature (°C)	Solubility
Water	20	30 mg/mL[1]
Water	25	~36 mg/mL[1]
Water	Not Specified	3.5 g/100 mL[2]
Ethanol	Not Specified	1.6 mg/mL[2]
Ethanol	Not Specified	Practically Insoluble[1]
Methanol	Not Specified	Slightly Soluble
2-Propanol	Not Specified	Sparingly Soluble
Acetone	Not Specified	Practically Insoluble
Dichloromethane	Not Specified	Practically Insoluble
0.1N Hydrochloric Acid	Not Specified	Soluble[1]

Table 2: pH-Dependent Aqueous Solubility

Ciprofloxacin is a zwitterionic compound, exhibiting a characteristic "U"-shaped pH-solubility profile with minimum solubility near its isoelectric point (neutral pH) and increased solubility in acidic and alkaline conditions.[3][4]

pH	Temperature (°C)	Solubility (mg/mL)
1.2 (Acidic Buffer)	Not Specified	0.23[5]
2.0	Not Specified	7.88 ± 0.005[6]
6.8 (Phosphate Buffer)	Not Specified	1.28[5]
6.8	Not Specified	0.080 ± 0.05[6]
7.4 (Phosphate Buffer)	Not Specified	0.8[5]
7.5	25	0.067[4]

Experimental Protocols for Solubility Determination

The determination of equilibrium solubility is a fundamental aspect of drug characterization. The most widely accepted and reliable method is the Saturation Shake-Flask Method.^[7]

Principle of the Shake-Flask Method

An excess amount of the solid drug substance (**ciprofloxacin hydrochloride monohydrate**) is added to a specific solvent in a sealed container. The mixture is then agitated at a constant temperature for a prolonged period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. Once equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved drug in the supernatant is quantified using a validated analytical method.^{[7][8]}

Detailed Methodology

Materials and Equipment:

- **Ciprofloxacin Hydrochloride Monohydrate** powder
- Selected solvents (e.g., purified water, pH buffers, organic solvents)
- Volumetric flasks, pipettes, and other calibrated glassware
- Scintillation vials or glass flasks with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.45 µm PTFE or PVDF)
- Analytical balance
- pH meter
- High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

- **Preparation of Solvent Media:** Prepare the desired solvents and buffer solutions with accurately adjusted pH.
- **Sample Preparation:** Add an excess of **ciprofloxacin hydrochloride monohydrate** to a series of vials containing a known volume of the respective solvents. Ensure that there is a visible amount of undissolved solid.^[7]
- **Equilibration:** Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.^{[4][8]}
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, centrifuge the samples to further separate the solid from the supernatant.
- **Sample Collection and Filtration:** Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a syringe filter to remove any remaining solid particles.
- **Sample Dilution:** Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
- **Quantification:** Analyze the concentration of ciprofloxacin in the diluted samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

Analytical Methods for Quantification

Accurate quantification of dissolved ciprofloxacin is crucial for reliable solubility data. HPLC and UV-Vis spectrophotometry are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for the determination of ciprofloxacin.

- **Column:** C18 column (e.g., 250 mm x 4.6 mm, 5 µm)^[9]

- Mobile Phase: A mixture of an acidic buffer (e.g., 0.025 M orthophosphoric acid adjusted to pH 3.0 with triethylamine) and an organic solvent like acetonitrile or methanol in a specific ratio (e.g., 80:20 or 60:40 v/v).^{[9][10]}
- Flow Rate: Typically 1.0 - 2.0 mL/min.^[10]
- Detection: UV detection at approximately 278 nm.^{[9][10]}
- Injection Volume: 10 - 20 µL.
- Quantification: Based on a calibration curve prepared from standard solutions of known concentrations.

UV-Vis Spectrophotometry

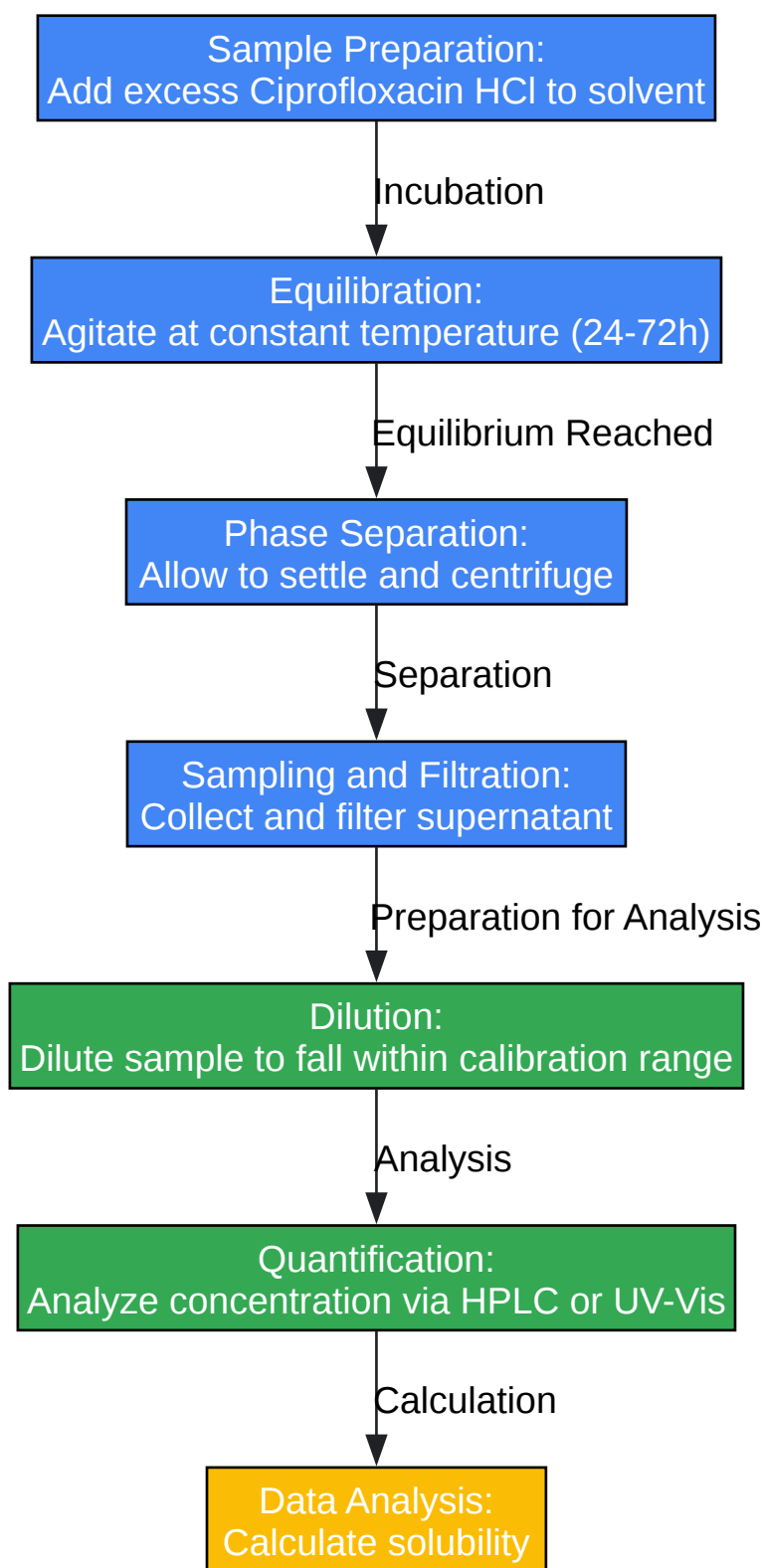
UV-Vis spectrophotometry offers a simpler and more rapid method for quantification, although it may be less specific than HPLC.

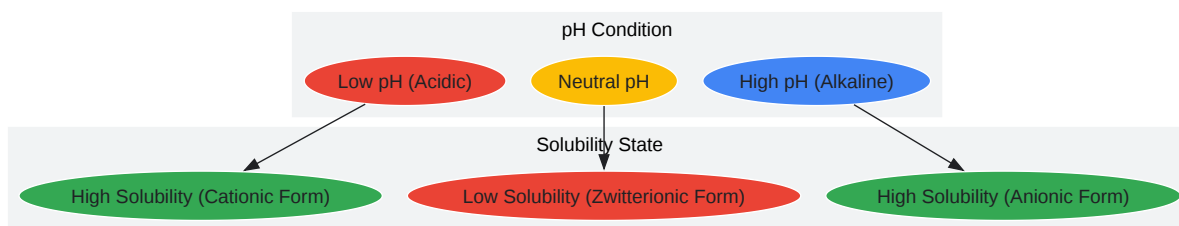
- Wavelength of Maximum Absorbance (λ_{max}): **Ciprofloxacin hydrochloride monohydrate** exhibits maximum absorbance at approximately 272-278 nm in aqueous solutions.^{[11][12]}
- Solvent: The same solvent used for the solubility experiment should be used as the blank.
- Quantification: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of **ciprofloxacin hydrochloride monohydrate** of known concentrations.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the equilibrium solubility of **ciprofloxacin hydrochloride monohydrate** using the shake-flask method.





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